

Zinc Diethyldithiocarbamate: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Zinc diethyldithiocarbamate

Cat. No.: B094597

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc diethyldithiocarbamate (ZDEC), a coordination complex of zinc with diethyldithiocarbamate ligands, is a multifaceted compound with significant industrial and emerging biomedical applications. Predominantly utilized as a potent accelerator in the vulcanization of rubber, ZDEC's utility extends to agriculture as a fungicide.^{[1][2][3]} More recently, its biological activities, including its role as a chelating agent, an inhibitor of specific signaling pathways, and a potential anti-cancer agent, have garnered substantial interest within the scientific and drug development communities.^{[3][4]} This technical guide provides an in-depth overview of the fundamental properties of ZDEC, detailed experimental protocols for its analysis, and a visualization of its key signaling pathways.

Core Properties of Zinc Diethyldithiocarbamate

The fundamental chemical, physical, and toxicological properties of ZDEC are summarized below, providing a foundational understanding of this compound.

Chemical and Physical Properties

Property	Value	Source(s)
Chemical Name	Zinc bis(N,N-diethylcarbamodithioate)	[1]
Synonyms	ZDEC, Ethyl Ziram, Ditiocarb Zinc	[1][3][5]
CAS Number	14324-55-1	[1][6]
Molecular Formula	C ₁₀ H ₂₀ N ₂ S ₄ Zn	[1][5]
Molecular Weight	361.9 g/mol	[1]
Appearance	White to off-white powder	[5][7]
Melting Point	172-181 °C	[1][6]
Solubility	Soluble in carbon disulfide, benzene, chloroform; Insoluble in water.	[1][8]
Density	1.47 g/cm ³ at 20 °C	[1]

Toxicological Data

Parameter	Species	Route	Value	Source(s)
LD50	Rat	Oral	700 - 3340 mg/kg	[1][9]
LD50	Rabbit	Oral	400 mg/kg	[1][10]
LD50	Mouse	Oral	142 mg/kg	[1]
Eye Irritation	Rabbit	-	Mild to moderate irritant	[1][9]
Skin Sensitization	-	-	May cause an allergic skin reaction	[9]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of ZDEC are crucial for researchers. The following sections provide outlines of key experimental procedures.

Synthesis of Zinc Diethyldithiocarbamate

A common laboratory-scale synthesis of ZDEC involves the reaction of sodium diethyldithiocarbamate with a zinc salt.^[3]

Materials:

- Diethylamine
- Carbon disulfide
- Sodium hydroxide
- Zinc chloride
- Deionized water
- Ethanol

Procedure:

- **Formation of Sodium Diethyldithiocarbamate:** In a well-ventilated fume hood, slowly add carbon disulfide to a cooled aqueous solution of diethylamine and sodium hydroxide with constant stirring. The reaction is exothermic.
- **Precipitation of ZDEC:** To the resulting solution of sodium diethyldithiocarbamate, add an aqueous solution of zinc chloride dropwise with continuous stirring. A white precipitate of **zinc diethyldithiocarbamate** will form.
- **Isolation and Purification:** Filter the precipitate and wash it thoroughly with deionized water to remove any unreacted salts. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.
- **Drying:** Dry the purified ZDEC precipitate in a vacuum oven at a low temperature to obtain a fine white powder.

For a more detailed optimization of molar ratios, a study has reported an optimized mole ratio of 2:2:2:1 for diethylamine, carbon disulfide, sodium hydroxide, and zinc chloride, respectively, yielding 48.5% of ZDEC.[9]

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise method for the quantification of ZDEC, particularly in complex matrices like rubber extracts or biological fluids.[1][5]

Instrumentation:

- High-Performance Liquid Chromatograph with a UV-Vis detector
- Reversed-phase C18 column

Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Dichloromethane
- Copper(II) sulfate or Cobalt(II) chloride (for derivatization)

Procedure:

- Sample Preparation: Extract ZDEC from the sample matrix using an appropriate solvent such as dichloromethane or acetonitrile.[5]
- Pre-column Derivatization (optional but recommended for enhanced detection): React the extracted ZDEC with a solution of copper(II) sulfate to form a colored copper-dithiocarbamate complex. This complex can be detected at a wavelength of 435 nm.[1][5] Alternatively, cobalt(II) chloride can be used, with detection at 320 nm.[6]
- Chromatographic Conditions:

- Mobile Phase: A gradient of acetonitrile and water is typically used.
- Flow Rate: Approximately 1.0 mL/min.
- Injection Volume: 20 μ L.
- Detection Wavelength: 435 nm for the copper complex or 260-320 nm for underivatized ZDEC or its cobalt complex.^{[5][6]}
- Quantification: Create a standard curve using known concentrations of ZDEC to quantify the amount in the sample. The limit of detection for ZDEC has been reported to be as low as 0.25 μ g/mL.^[1]

Analysis by UV-Visible Spectroscopy

UV-Vis spectroscopy offers a simpler, though less specific, method for ZDEC quantification, often used for preliminary screening.^[5]

Instrumentation:

- UV-Visible Spectrophotometer

Reagents:

- Acetonitrile
- Cobalt(II) chloride

Procedure:

- Sample Preparation: Extract ZDEC from the sample using acetonitrile.
- Complexation: Add a solution of cobalt(II) chloride to the extract to form a colored complex.
- Measurement: Measure the absorbance of the solution at the wavelength of maximum absorption for the ZDEC-cobalt complex (around 320 nm).^[6]
- Quantification: Use a standard curve prepared with known concentrations of ZDEC to determine the concentration in the sample.

Signaling Pathways and Mechanisms of Action

ZDEC exerts its biological effects through various mechanisms, including metal chelation and modulation of key cellular signaling pathways.

Interaction with Superoxide Dismutase (SOD)

ZDEC's ability to chelate metal ions is central to its biological activity. It can directly interact with metalloproteins, such as copper-zinc superoxide dismutase (Cu,Zn-SOD), an essential antioxidant enzyme.[11][12] By chelating the copper ion at the active site of SOD, ZDEC can inhibit its enzymatic activity.[13][14] This inhibition can lead to an increase in reactive oxygen species (ROS), contributing to cellular stress and, in some contexts, cell death.

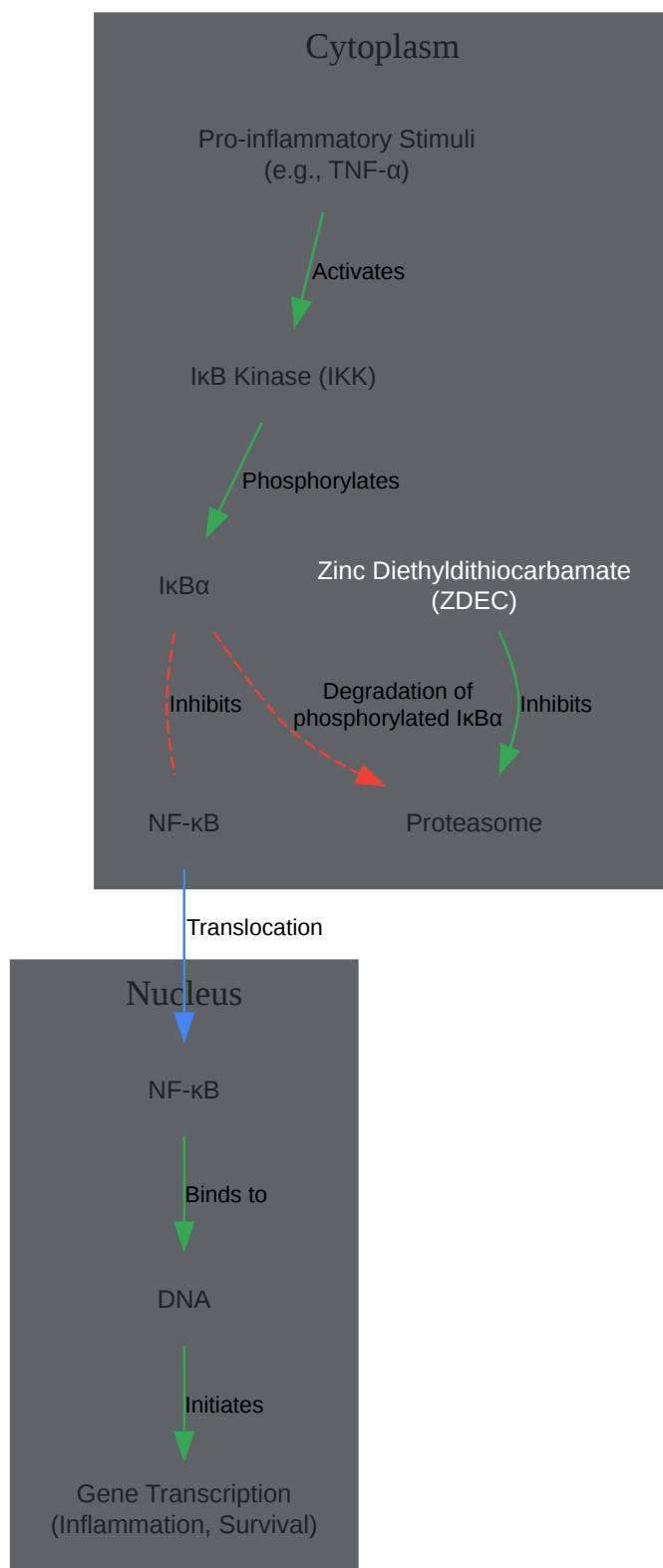


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ZDEC chelates the copper ion from Cu,Zn-SOD, inhibiting its function.

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival.[8][15] Aberrant NF-κB signaling is implicated in various diseases, including cancer. ZDEC has been shown to inhibit the NF-κB pathway.[4] This inhibition is thought to occur through the prevention of the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, ZDEC prevents the translocation of NF-κB to the nucleus, thereby blocking the transcription of its target genes.



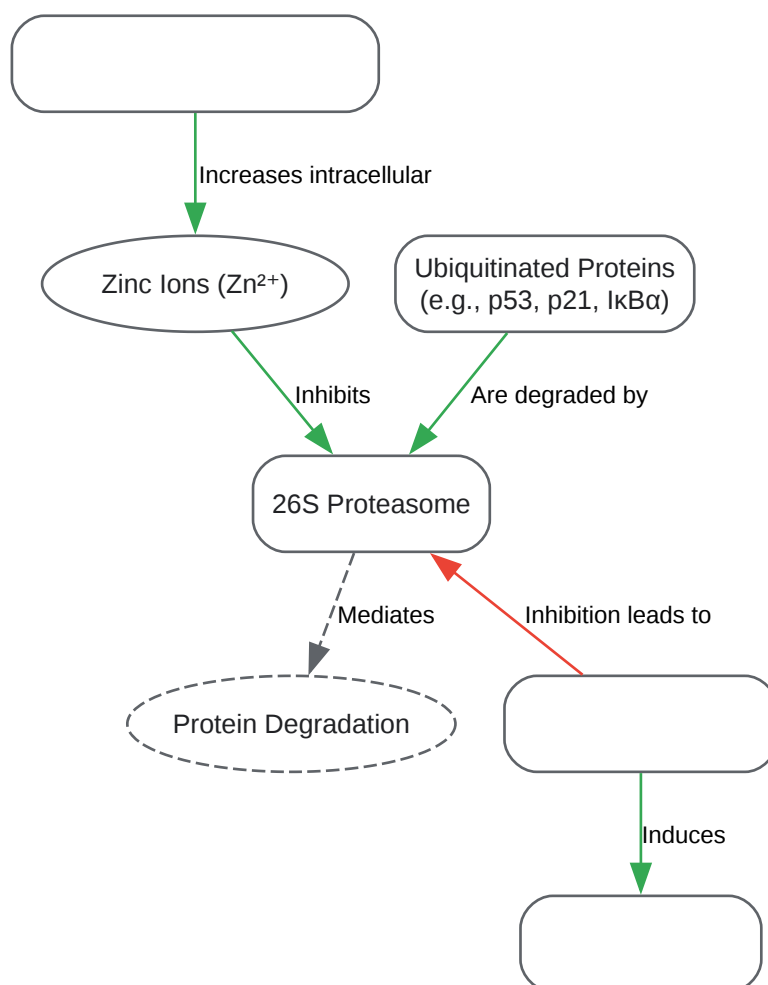
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ZDEC inhibits the proteasomal degradation of IκBα, preventing NF-κB activation.

Role as a Proteasome Inhibitor

The ubiquitin-proteasome system is the primary pathway for protein degradation in eukaryotic cells, playing a crucial role in cellular homeostasis.[16] Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, which can induce cell cycle arrest and apoptosis.

ZDEC, through its zinc-ionophore activity, can inhibit proteasome function.[17] This leads to an accumulation of key regulatory proteins, such as p53 and p21, contributing to its potential anti-cancer effects.



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ZDEC increases intracellular zinc, which in turn inhibits the proteasome.

Conclusion

Zinc diethyldithiocarbamate is a compound with a well-established industrial footprint and a rapidly expanding profile in biomedical research. Its fundamental properties, characterized by its chelating ability and reactivity, underpin its diverse applications. For researchers and drug development professionals, a thorough understanding of its chemical nature, toxicological profile, and mechanisms of action is paramount. The experimental protocols provided herein offer a starting point for the reliable analysis and synthesis of ZDEC. Furthermore, the visualization of its interactions with key signaling pathways, such as NF- κ B and the proteasome system, highlights its potential as a modulator of cellular processes and a candidate for further investigation in therapeutic development. As research continues to unravel the complexities of its biological activities, ZDEC is poised to remain a subject of significant scientific inquiry.

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